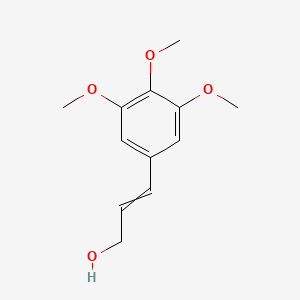

3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol

Description

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3 |

InChI Key |

HZDDMDAKGIRCPP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCO |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol with analogous compounds, focusing on structural variations, synthesis routes, and biological activities.

Table 1: Key Structural and Functional Comparisons

Substituent Position and Bioactivity

- Methoxy Group Arrangement : The position of methoxy substituents critically impacts bioactivity. For example, 3-(2,4,5-Trimethoxyphenyl)-(2E)-2-propen-1-ol (asarone derivative) exhibits anti-amyloidogenic properties due to its 2,4,5-trimethoxy substitution, which may enhance binding to β-amyloid peptides . In contrast, the 3,4,5-trimethoxy configuration in the target compound is more common in microtubule-targeting agents (e.g., combretastatin analogs) .

- Stereochemistry : The (2Z)-configuration of this compound may influence its spatial interactions compared to (2E)-isomers, though biological data remain scarce .

Functional Group Variations

- Hydroxyl vs. Ketone: The hydroxyl group in the target compound contrasts with ketones in chalcone derivatives like ETTC and (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Ketones enhance electrophilicity, facilitating Michael addition reactions in biological systems, as seen in ETTC’s apoptosis induction .

- Nitro vs.

Heterocyclic vs. Linear Structures

- Heterocyclic Derivatives : Pyrazole and triazole derivatives (e.g., 3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole ) introduce rigid heterocyclic cores, improving metabolic stability. The trifluoromethyl group in the pyrazole compound enhances lipophilicity, a key factor in blood-brain barrier penetration .

- Triazole Derivatives : The title compound in features sulfur and chlorine substituents, which may modulate electronic properties and intermolecular interactions (e.g., C–H⋯S bonds), though its bioactivity is uncharacterized .

Preparation Methods

Reaction Overview

This method involves hydroboration of 3,4,5-trimethoxyallylbenzene derivatives followed by oxidation to yield the target alcohol. The process is adapted from the synthesis of tetraalkoxyphenylpropanols.

Procedure

-

Hydroboration :

-

Substrate: 3-(3,4,5-Trimethoxyphenyl)propene.

-

Reagents: Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C under argon.

-

Intermediate: Borane adduct.

-

-

Oxidation :

-

Reagents: Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).

-

Conditions: Stirring at room temperature for 1 h.

-

Key Data

Mechanistic Insight

The reaction proceeds via anti-Markovnikov addition of borane to the alkene, followed by peroxide-driven oxidation to the primary alcohol.

Reduction of Cinnamic Acid Esters

Diisobutylaluminum Hydride (DIBAL-H) Reduction

This method reduces ethyl 3,4,5-trimethoxycinnamate to the corresponding alcohol, preserving the alkene geometry.

Procedure

-

Substrate : Ethyl 3,4,5-trimethoxycinnamate.

-

Reagent : DIBAL-H (1.2 eq) in dichloromethane (DCM) at -15°C.

-

Workup : Quench with methanol, extract with ethyl acetate.

Sodium Borohydride (NaBH₄) Reduction

Alternative to DIBAL-H, though less selective for ester reduction.

Reduction of α,β-Unsaturated Ketones (Chalcones)

Claisen-Schmidt Condensation Followed by Reduction

A two-step approach involving chalcone synthesis and subsequent ketone reduction.

Step 1: Chalcone Formation

-

Substrates : 3,4,5-Trimethoxybenzaldehyde and acetophenone derivatives.

-

Conditions : Base-catalyzed condensation (e.g., NaOH/EtOH).

Step 2: Ketone Reduction

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Stereochemical Outcome : Mixture of E/Z isomers unless controlled.

Q & A

Q. What are the established synthetic routes for 3-(3,4,5-Trimethoxyphenyl)-2-propen-1-ol, and how do they compare in yield and stereochemical control?

The compound is typically synthesized via Claisen-Schmidt condensation or reduction of cinnamic acid derivatives. For example, reduction of 3,4,5-trimethoxycinnamic acid (CAS 90-50-6) using sodium borohydride or catalytic hydrogenation can yield the allylic alcohol. However, stereochemical outcomes (E/Z isomerism) must be carefully controlled, as the propenol moiety is sensitive to reaction conditions . Alternative routes may involve protecting group strategies for the trimethoxybenzene ring to prevent demethylation during synthesis.

Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure and purity of this compound?

- NMR : The aromatic protons of the trimethoxyphenyl group appear as a singlet (δ 6.5–7.0 ppm) due to symmetry, while the propenol chain shows distinct coupling patterns: the allylic protons (CH₂-OH) resonate at δ 4.2–4.5 ppm, and the double bond protons (CH=CH) at δ 5.8–6.3 ppm.

- IR : Key peaks include O-H stretch (3200–3600 cm⁻¹), C=C (1640–1680 cm⁻¹), and C-O (methoxy groups at 1250–1300 cm⁻¹). NIST Chemistry WebBook provides validated spectral data for cross-referencing .

Q. What natural sources or biosynthetic pathways are associated with this compound?

this compound (synonym: 3',4',5'-trimethoxycinnamyl alcohol) is found in herbs and spices, likely derived from phenylpropanoid metabolism. Biosynthesis involves enzymatic hydroxylation and methylation of cinnamic acid precursors in plants .

Advanced Research Questions

Q. How does the trimethoxy substitution pattern influence the compound’s biological activity, and what computational methods can predict its interaction with biological targets?

The 3,4,5-trimethoxy groups enhance lipophilicity and π-stacking interactions with aromatic residues in enzymes (e.g., tubulin in cancer studies). Density Functional Theory (DFT) calculations can model charge distribution, while molecular docking (using software like AutoDock Vina) predicts binding affinities to targets like kinases or receptors. Comparative studies with mono-/dimethoxy analogs are critical to validate structure-activity relationships .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound’s derivatives?

Discrepancies in crystal structures (e.g., bond lengths, packing motifs) may arise from polymorphism or solvent effects. Using the SHELX suite for refinement, researchers can apply twin refinement or high-resolution data (λ < 1 Å) to improve accuracy. For example, SHELXL’s restraints for methoxy group geometry prevent overfitting .

Q. How can stereochemical purity (E/Z isomerism) be ensured during synthesis, and what analytical techniques validate it?

Q. What are the challenges in developing a robust HPLC-MS method for quantifying trace impurities in this compound?

Key challenges include resolving structurally similar byproducts (e.g., demethylated analogs or oxidation products). A C18 reverse-phase column with a gradient elution (water/acetonitrile + 0.1% formic acid) optimizes separation. MS/MS in Selected Reaction Monitoring (SRM) mode enhances sensitivity for low-abundance impurities .

Methodological Considerations

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Stability studies show degradation via oxidation or hydrolysis. Store in anhydrous DMSO or ethanol at −20°C under inert gas (N₂/Ar). Accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis monitor degradation .

Q. What in vitro assays are most suitable for evaluating its antioxidant or cytotoxic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.